![molecular formula C15H17NO4 B12594759 2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one CAS No. 642442-31-7](/img/structure/B12594759.png)
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a dimethylcyclohexenone moiety, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4-dimethylcyclohex-2-en-1-one with 4-nitrobenzaldehyde in the presence of a base, followed by reduction and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography are often used for purification .
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[Oxidized(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one.
Reduction: Formation of 2-[Hydroxy(4-aminophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a fluorescent sensor for selective detection of metal ions like cadmium (Cd2+).
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it binds to metal ions, leading to a change in its fluorescence properties. The hydroxy and nitrophenyl groups play crucial roles in these interactions, facilitating binding and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one is unique due to its combination of a cyclohexenone ring with hydroxy and nitrophenyl groups. This structure imparts specific chemical reactivity and fluorescence properties, making it valuable for applications in sensing and material science.
Propiedades
Número CAS |
642442-31-7 |
|---|---|
Fórmula molecular |
C15H17NO4 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
2-[hydroxy-(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17NO4/c1-15(2)8-7-13(17)12(9-15)14(18)10-3-5-11(6-4-10)16(19)20/h3-6,9,14,18H,7-8H2,1-2H3 |
Clave InChI |
BHNNTJKJJFNUAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)C(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
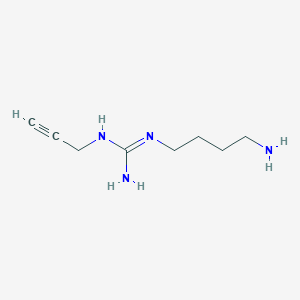
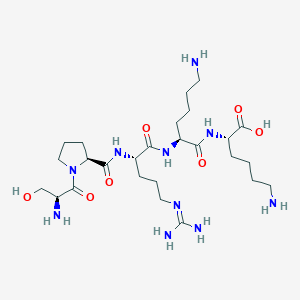
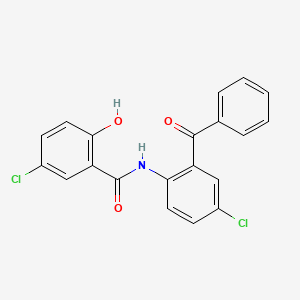
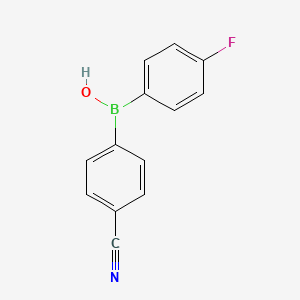
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
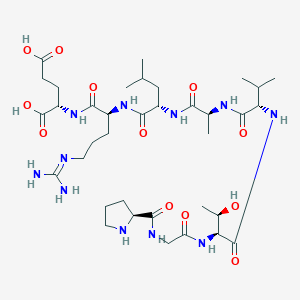
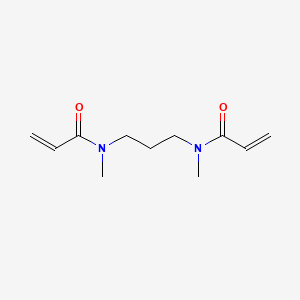
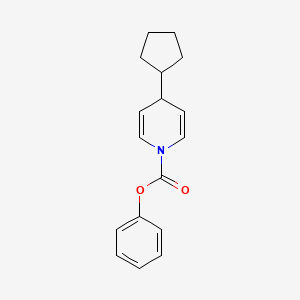
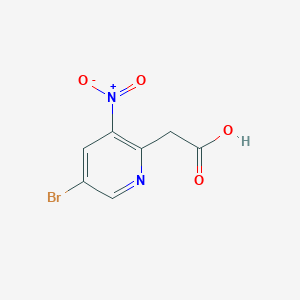
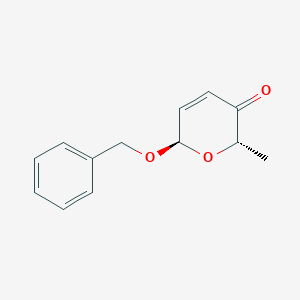
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
